Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a benzyloxy-substituted phenyl ring at the 4-position, an ethyl ester at the 5-position, and methyl groups at the 1- and 6-positions of the heterocyclic core . Its structural complexity arises from the benzyloxy group, which enhances lipophilicity and may improve binding to hydrophobic biological targets.
Synthesis typically involves multi-step reactions, including condensation of aldehydes, β-ketoesters, and urea derivatives under acidic conditions, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-27-21(25)19-15(2)24(3)22(26)23-20(19)17-10-12-18(13-11-17)28-14-16-8-6-5-7-9-16/h5-13,20H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJSAATZYRDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield, reducing production costs, and ensuring the consistency of the product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction can produce benzyloxybenzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising biological activities in preliminary studies. Its potential applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting potential use as an antimicrobial agent.
Enzyme Inhibition Studies
Research has focused on the compound's ability to interact with specific enzymes involved in metabolic processes. Binding affinity studies have indicated:
- Targeting Kinases : The compound may inhibit certain kinases that are pivotal in cancer progression.
- Enzyme Kinetics : Detailed kinetic studies can provide insights into how effectively this compound can modulate enzyme activity.
Interaction with Biological Targets
The interactions of this compound with biological targets can be assessed using various techniques:
- Molecular Docking Studies : Computational methods can predict how well the compound binds to target proteins.
- In vitro Assays : Laboratory experiments can validate the compound's efficacy against specific biological targets.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the mechanism of action is warranted.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains, indicating potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is highlighted through structural and functional comparisons with related tetrahydropyrimidine derivatives. Key distinctions include substituent groups, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Differences | Biological Activity/Properties | Reference |
|---|---|---|---|
| Ethyl 1,6-dimethyl-2-oxo-4-phenylpyrimidine | Lacks benzyloxy group; simpler phenyl substituent | Reduced antibacterial activity due to absence of benzyloxy group | |
| Benzyl 4-(benzyloxy)phenylpyrimidine | Benzyl ester instead of ethyl ester; altered core substituents | Potential differences in solubility and receptor affinity | |
| Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thioxo (C=S) instead of oxo (C=O) group; 2-chlorophenyl substituent | Enhanced reactivity in nucleophilic substitutions; unconfirmed antitubercular activity | |
| Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzyloxy at 3-position; additional methoxy group | Altered binding interactions due to substituent positioning | |
| Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Sulfonylmethyl and dimethoxyphenyl groups | Nitric oxide release potential; anti-inflammatory applications |
Key Observations
Thioxo vs. Oxo: Replacement of the oxo group with thioxo (C=S) increases electrophilicity, altering reactivity in nucleophilic addition reactions .
Biological Activity :
- Compounds with chlorophenyl or fluorobenzenesulfonyl groups exhibit divergent activities; for example, fluorobenzenesulfonyl derivatives show nitric oxide releasing properties, while chlorophenyl analogs may target microbial enzymes .
- The ethyl ester in the target compound balances solubility and metabolic stability compared to bulkier benzyl esters .
Synthetic Considerations :
- Derivatives synthesized via the Biginelli reaction (e.g., ) often exhibit moderate yields (50-70%), while ionic liquid-mediated syntheses () improve efficiency but require specialized conditions .
Research Findings and Implications
- Binding Affinity: Molecular docking studies suggest the benzyloxy group in the target compound interacts with hydrophobic pockets in bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis .
- Thermal Stability : Differential Scanning Calorimetry (DSC) data indicate decomposition temperatures of ~200°C, comparable to methoxy-substituted analogs but lower than sulfonyl-containing derivatives .
- Similarity Indices : Quantitative comparisons (e.g., similarity index 0.88 for ethyl 6-methyl-2-oxo-4-phenylpyrimidine) confirm structural conservatism in the tetrahydropyrimidine core but highlight substituent-driven functional divergence .
Biological Activity
Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides an overview of its synthesis, biological activity, and implications for future research.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The compound features a tetrahydropyrimidine ring with a carboxylate group and an ethyl ester moiety. The presence of the benzyloxy substituent on one of the phenyl groups enhances its biological activity and chemical reactivity.
Biological Activity
Antimicrobial Activity:
Preliminary studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, derivatives of pyrimidines with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
Enzyme Inhibition:
The compound has also been evaluated for its potential as an enzyme inhibitor. Specific focus has been placed on its interaction with thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. In vitro studies have demonstrated that certain derivatives exhibit more than 50% inhibition of TP activity .
Case Study:
In a study evaluating various pyrimidine derivatives for their TP inhibitory activity, this compound was among the compounds tested. It showed moderate inhibition compared to standard inhibitors like tipiracil-HCl .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to related compounds. A comparison table of similar compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 1,6-dimethyl-2-oxo-4-phenylpyrimidine | Lacks benzyloxy group | Simpler structure; potential for fewer interactions |
| Methyl 4-(4-methoxyphenyl)-6-methylpyrimidine | Contains methoxy instead of benzyloxy | May exhibit different solubility and reactivity |
| Benzyl 4-(benzyloxy)phenylpyrimidine | Similar benzyloxy feature but different core structure | Potentially different biological activity due to altered core |
The SAR studies suggest that the benzyloxy group may play a crucial role in enhancing the compound's interaction with biological targets.
Future Research Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to optimize the structure of this compound for improved potency and selectivity. Future studies should focus on:
- In Vivo Studies: To evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Formulation Development: To explore different delivery methods that could enhance bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodology : The compound is synthesized via the Biginelli reaction , a one-pot cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate), aromatic aldehydes (e.g., 4-(benzyloxy)benzaldehyde), and urea/thiourea derivatives. Key steps include:
- Catalyst selection : Acidic catalysts (e.g., HCl, H₃BO₃) or Lewis acids (e.g., BF₃·Et₂O) under reflux in ethanol or acetic acid .
- Reaction optimization : Heating at 100°C for 2–6 hours yields 60–75% purity. Recrystallization from ethanol or acetonitrile improves purity .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| H₃BO₃ | Acetic acid | 100 | 70 | 95 | |
| HCl (conc.) | Ethanol | Reflux | 65 | 90 |
Q. How is the compound structurally characterized in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III software is standard. Key parameters:
- Puckering analysis : The tetrahydropyrimidine ring adopts a boat conformation , quantified by Cremer-Pople parameters (e.g., , ) .
- Hydrogen bonding : N–H···O interactions stabilize crystal packing, forming 1D chains (e.g., motifs) .
Q. What spectroscopic techniques are used to validate purity and structure?
- Methodology :
- NMR : - and -NMR confirm substituent positions (e.g., benzyloxy proton signals at δ 5.0–5.2 ppm) .
- IR : Peaks at 1708 cm (ester C=O) and 1615 cm (amide C=O) verify functional groups .
- HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do microwave-assisted synthesis methods compare to conventional heating for this compound?
- Methodology :
- Microwave (MW) : Reduces reaction time from 6 hours to 20–30 minutes. Ethanol solvent with K-BuO as base yields >85% purity .
- Conventional : Longer reaction times (2–6 hours) risk side reactions (e.g., ester hydrolysis).
- Data Contradiction : MW methods claim higher yields but require precise temperature control to avoid decomposition .
Q. What conformational dynamics are observed in the tetrahydropyrimidine ring under varying conditions?
- Methodology :
- SC-XRD : Boat conformations are temperature-dependent. At 294 K, deviations of N2 and C7 atoms from the plane are 0.159–0.214 Å .
- DFT calculations : Compare experimental puckering parameters () with theoretical models to predict stability .
Q. How does the benzyloxy substituent influence biological activity in kinase inhibition assays?
- Methodology :
- Molecular docking : The benzyloxy group occupies hydrophobic pockets in kinase ATP-binding sites (e.g., CDK2).
- SAR studies : Methyl substitution at C1/C6 enhances steric hindrance, reducing IC values by 30–50% compared to unsubstituted analogs .
Q. How to resolve contradictions in crystallographic data arising from software differences?
- Methodology :
- Cross-validation : Compare SHELXL-refined structures with ORTEP-III outputs. Discrepancies in bond lengths >0.02 Å require manual inspection .
- Multi-software analysis : Use PLATON or Olex2 for additional validation of hydrogen-bonding networks .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
